Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole structure
943-08-8 structure
Product Name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS No:943-08-8
MF:C8H5F2NS2
MW:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
Update Time:2025-11-01

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-[(difluoromethyl)thio]-
    • 2-(difluoromethylsulfanyl)-1,3-benzothiazole
    • 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
    • 2-(difluoromethylthio)benzo[d]thiazole
    • 2-(difluoromethylthio)benzothiazole
    • 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
    • 2-Difluormethylthiobenzothiazol
    • 2-Difluormethylthio-benzthiaxazol
    • 2-difluoromethylsulfanyl-benzothiazole
    • HMS1762N13
    • 2-[(Difluoromethyl)thio]benzothiazole (ACI)
    • 2-((Difluoromethyl)thio)benzo[d]thiazole
    • Z55073648
    • 943-08-8
    • BS-29880
    • C8H5F2NS2
    • SCHEMBL15003935
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • DTXSID30364107
    • NCGC00319969-01
    • 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
    • MFCD00518584
    • AKOS001035843
    • EN300-89177
    • CS-0186378
    • AB01316392-02
    • CCG-321108
    • 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
    • MDL: MFCD00518584
    • Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • InChI Key: XYUPZERKMMCICQ-UHFFFAOYSA-N
    • SMILES: FC(SC1SC2C(=CC=CC=2)N=1)F

Computed Properties

  • Exact Mass: 216.98300
  • Monoisotopic Mass: 216.983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 66.4A^2

Experimental Properties

  • Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 32-33°C
  • Boiling Point: 70-75 ºC (0.1 Torr)
  • Flash Point: 109.7±30.1 ºC,
  • Refractive Index: 1.6088 (589.3 nm 25 ºC)
  • Solubility: Almost insoluble (0.098 g/l) (25 º C),
  • PSA: 66.43000
  • LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ;  30 min, rt
1.2 overnight, rt
Reference
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study
Liu, Guo-Kai ; Qin, Wen-Bing; Li, Xin; Lin, Li-Ting; Wong, Henry N. C., Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis
Ran, Yang; Lin, Qing-Yu; Xu, Xiu-Hua; Qing, Feng-Ling, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Reference
Synthesis and application of difluoro methylene phosphorus inner salt
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: p-Xylene ;  1 h, 90 °C
Reference
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Reference
Electrochemical Difluoromethylation of Electron-rich Olefins
Luan, Shinan; Castanheiro, Thomas; Poisson, Thomas, Organic Letters, 2023, 25(10), 1678-1682

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane
Huang, Weichen; Zheng, Yongxiang; Keess, Sebastian ; Molander, Gary A., Journal of the American Chemical Society, 2023, 145(9), 5363-5369

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Reference
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis
Rong, Jian; Deng, Ling; Tan, Ping; Ni, Chuanfa; Gu, Yucheng; et al, Angewandte Chemie, 2016, 55(8), 2743-2747

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Reference
Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities
Dai, Peng; Yu, Xiang; Teng, Peng; Zhang, Wei-Hua ; Deng, Chao, Organic Letters, 2018, 20(21), 6901-6905

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 50 °C
Reference
Process for preparation of difluoromethyl substituted compounds
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; Wang, Fei; Ni, Chuanfa; Hu, Jinbo, Angewandte Chemie, 2013, 52(47), 12390-12394

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  10 min, rt
Reference
Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification
Chen, Xiu-Ping; Han, Jie; Hu, Yin-Jie; Li, Yun-Fang; Wang, Xiang-Cong; et al, Tetrahedron, 2021, 78,

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Reference
Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate
Gershonov, Eytan; Amir, Dafna; Redy-Keisar, Orit; Binyamin, Iris; Yehezkel, Lea; et al, Journal of Fluorine Chemistry, 2021, 250,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Reference
Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds
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Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Reference
Difluoromethylene phosphonium salt, synthesis and application thereof
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Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Reference
Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H
Tironi, Matteo ; Hopkinson, Matthew N., European Journal of Organic Chemistry, 2022, 2022(18),

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  2 min, rt
Reference
Deoxygenative Tri- and Difluoromethylthiolation of Carboxylic Acids with Benzothiazolium Reagents
Tironi, Matteo; Maas, Lilian M.; Garg, Arushi; Dix, Stefan; Goetze, Jan P.; et al, Organic Letters, 2020, 22(22), 8925-8930

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Reference
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate
Meng, Depei ; Li, Lingchun; Brown, Adam; Desrosiers, Jean-Nicolas ; Duan, Shengquan; et al, Cell Reports Physical Science, 2021, 2(4),

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow
Nakayama, Yoshiki; Ando, Gaku; Abe, Manabu ; Koike, Takashi ; Akita, Munetaka, ACS Catalysis, 2019, 9(7), 6555-6563

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  rt; 1 h, rt
Reference
From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation
Prakash, G. K. Surya; Ni, Chuanfa; Wang, Fang; Hu, Jinbo; Olah, George A., Angewandte Chemie, 2011, 50(11), 2559-2563

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

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Purity:99%
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2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Related Literature

Additional information on 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Exploring the Versatile Applications of 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) in Modern Chemistry

The compound 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) has garnered significant attention in recent years due to its unique structural properties and broad applicability in various chemical and industrial fields. This heterocyclic compound, featuring a benzothiazole core with a difluoromethylsulfanyl substituent, exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis and material science. Researchers and industry professionals are increasingly exploring its potential in agrochemicals, pharmaceuticals, and advanced materials, aligning with the growing demand for sustainable and high-performance chemical solutions.

One of the key reasons behind the rising interest in 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole is its role in the development of novel crop protection agents. With global agriculture facing challenges such as pesticide resistance and environmental concerns, this compound's ability to act as a precursor for bioactive molecules has positioned it as a promising candidate for next-generation agrochemicals. Its fluorine-containing moiety enhances bioavailability and target specificity, addressing the need for more efficient and eco-friendly solutions in modern farming practices.

In the pharmaceutical sector, 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole has shown potential as a building block for drug discovery. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By incorporating the difluoromethylsulfanyl group, researchers can fine-tune the compound's pharmacokinetic profile, improving metabolic stability and membrane permeability. This aligns with current trends in precision medicine and the search for targeted therapies with reduced side effects.

From a materials science perspective, this compound's unique electronic properties make it interesting for applications in organic electronics and functional materials. The combination of the benzothiazole ring system and the fluorinated side chain can influence charge transport characteristics, potentially contributing to the development of more efficient OLEDs or organic semiconductors. As the demand for flexible and lightweight electronic devices grows, such specialized intermediates are becoming increasingly valuable in materials research and development.

The synthesis and handling of 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) require specialized knowledge in fluoroorganic chemistry. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the chemical industry's shift toward green chemistry principles. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are essential for quality control, ensuring the compound meets the stringent requirements of various application fields.

As research continues to uncover new applications for 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole, its commercial importance is expected to grow significantly. The compound represents an excellent example of how strategic molecular design can lead to versatile intermediates that address multiple contemporary challenges in chemistry and related disciplines. With ongoing innovations in synthetic methodology and application development, this compound is poised to play an increasingly important role in shaping future technological advancements across diverse industries.

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(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
A1198284
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Quantity:5g
Price ($):267.0
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